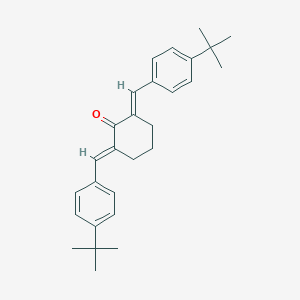
2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound characterized by the presence of a butylsulfanyl group, a trifluoromethyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and binding affinity to certain proteins. The butylsulfanyl group can participate in redox reactions, potentially affecting the compound’s activity. The tetrahydroquinoline core provides a rigid scaffold that can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)quinoline: Lacks the tetrahydro structure, which may affect its reactivity and stability.
2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline: Similar structure but without the carbonitrile group, potentially altering its chemical properties and applications
Uniqueness
2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the combination of its functional groups and the tetrahydroquinoline core. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-butylsulfanyl-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2S/c1-3-4-7-22-15-12(9-20)14(16(17,18)19)11-8-10(2)5-6-13(11)21-15/h10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEBAHPKIALFPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(CC(CC2)C)C(=C1C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2-iodophenyl)acetamide](/img/structure/B460609.png)
![2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl N-allyl-N'-cyanoimidothiocarbamate](/img/structure/B460611.png)
![2-Amino-4-({2-[(4-chlorophenyl)sulfonyl]ethyl}sulfanyl)-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460612.png)
![Benzyl 2-benzoyl-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B460615.png)
![methyl 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460619.png)

![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isochromen-8-yl)phenoxy]acetamide](/img/structure/B460621.png)
![5-Ethyl-4,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]nicotinonitrile](/img/structure/B460622.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460626.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isothiochromen-8-yl)phenoxy]acetamide](/img/structure/B460627.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460628.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460629.png)
![3-amino-N-benzyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460630.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460631.png)
